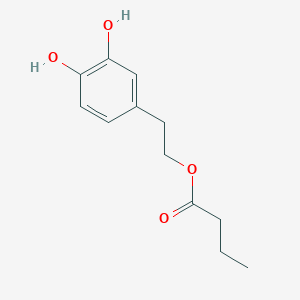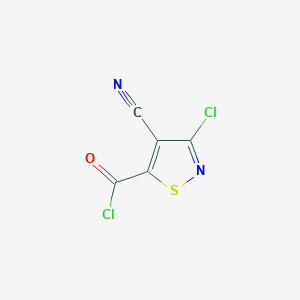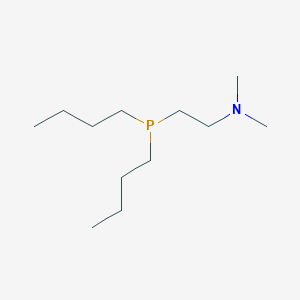![molecular formula C27H37N B12581569 4'-Tetradecyl[1,1'-biphenyl]-4-carbonitrile CAS No. 228263-61-4](/img/structure/B12581569.png)
4'-Tetradecyl[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Tetradecyl[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C26H37N It is a derivative of biphenyl, where a tetradecyl group is attached to one of the phenyl rings, and a nitrile group is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Tetradecyl[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Tetradecyl Group: The tetradecyl group can be introduced via a Friedel-Crafts alkylation reaction using tetradecyl chloride and an aluminum chloride catalyst.
Introduction of Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.
Industrial Production Methods
Industrial production of 4’-Tetradecyl[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Tetradecyl[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or aldehydes.
Substitution: Amides or esters.
Scientific Research Applications
4’-Tetradecyl[1,1’-biphenyl]-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Tetradecyl[1,1’-biphenyl]-4-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors. The tetradecyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’-Tetrachlorobiphenyl: A biphenyl derivative with chlorine substituents.
2,3,4,4’-Tetrachlorobiphenyl: Another chlorinated biphenyl derivative.
Uniqueness
4’-Tetradecyl[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a long alkyl chain and a nitrile group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for hydrogen bonding, which are not present in the chlorinated biphenyl derivatives.
Properties
CAS No. |
228263-61-4 |
|---|---|
Molecular Formula |
C27H37N |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
4-(4-tetradecylphenyl)benzonitrile |
InChI |
InChI=1S/C27H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-15-19-26(20-16-24)27-21-17-25(23-28)18-22-27/h15-22H,2-14H2,1H3 |
InChI Key |
KSGMMWBXWBJOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)

![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)
![Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-](/img/structure/B12581514.png)



![(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B12581539.png)
![1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]-](/img/structure/B12581540.png)
![1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane](/img/structure/B12581542.png)


![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12581549.png)
